2-(1-Ethoxyethenyl)oxirane
Description
Contextualization of Oxirane Derivatives in Modern Organic Chemistry
Oxiranes, also known as epoxides, are three-membered cyclic ethers that are highly valuable intermediates in organic synthesis. masterorganicchemistry.com Their utility stems from the significant ring strain of approximately 25 kcal/mol, which renders them susceptible to ring-opening reactions with a wide variety of nucleophiles. masterorganicchemistry.com This reactivity provides a powerful tool for the regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds, which are widely used in organic chemistry and drug design. grafiati.com
The ring-opening of epoxides can be initiated under both acidic and basic conditions. masterorganicchemistry.com Strong nucleophiles such as hydroxides, alkoxides, thiols, Grignard reagents, and lithium aluminum hydride readily attack the epoxide ring, typically at the least sterically hindered carbon, in an intermolecular SN2 reaction to form an alcohol. studyorgo.com This process is fundamental to the synthesis of various complex molecules. The versatility of oxirane derivatives is further highlighted by their use in the synthesis of protein- and peptide-conjugates, where the epoxide group can form covalent bonds with specific amino acid residues. researcher.life
Unique Structural Features of 2-(1-Ethoxyethenyl)oxirane: Interplay of Oxirane and Vinyl Ether Functionalities
The chemical compound this compound is characterized by the presence of two key functional groups: a strained three-membered oxirane ring and a vinyl ether moiety. This combination of an epoxide and a vinyl ether within the same molecule gives rise to a unique interplay of reactivity. The oxirane ring, with its inherent ring strain, is prone to nucleophilic attack, leading to ring-opening reactions. Simultaneously, the vinyl ether group, with its electron-rich double bond, can participate in electrophilic addition and cycloaddition reactions.
The reactivity of the molecule is therefore dictated by the specific reaction conditions and the nature of the reagents employed. This dual functionality makes this compound a potentially versatile building block in organic synthesis, allowing for sequential or tandem reactions that can rapidly build molecular complexity.
Overview of Research Trajectories and Synthetic Utility
Research involving this compound and structurally related compounds has explored their potential as intermediates in the synthesis of more complex molecules. For instance, related vinyl ether compounds are utilized in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation reactions. evitachem.com The presence of the ethoxy group can influence the regioselectivity of these transformations.
The synthetic utility of oxirane derivatives is well-established. For example, they are key intermediates in the synthesis of thietane-3-ols through reaction with sulfur nucleophiles. beilstein-journals.org Furthermore, Stille reactions involving related iodo-substituted compounds have been used to introduce acetyl groups, demonstrating the utility of these systems in carbon-carbon bond formation. arkat-usa.org While specific, detailed research trajectories for this compound itself are not extensively documented in readily available literature, the known reactivity of its constituent functional groups suggests its potential as a valuable synthon.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C6H10O2 |
| CAS Number | 1934736-85-2 |
| PubChem CID | 13493876 |
This table is based on data available from PubChem and ChemSrc. nih.govchemsrc.com
Structure
3D Structure
Properties
CAS No. |
103144-70-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-7-5(2)6-4-8-6/h6H,2-4H2,1H3 |
InChI Key |
BPTMSSOVQMZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Ethoxyethenyl Oxirane and Analogs
Direct Epoxidation Strategies for Ethenyl Substrates
Direct epoxidation involves the conversion of the carbon-carbon double bond in an ethenyl-containing molecule directly into an epoxide ring. This is a common and often efficient method for the synthesis of oxiranes.
Peroxyacid-Mediated Epoxidation
Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes. orientjchem.orgchemtube3d.com The reaction proceeds through the electrophilic attack of the peroxyacid on the electron-rich double bond of the vinyl ether. chemtube3d.com This concerted mechanism involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond. libretexts.orgyoutube.com The stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.orgyoutube.com For the synthesis of 2-(1-ethoxyethenyl)oxirane, the starting material would be 1-ethoxy-1,3-butadiene. The peroxyacid would selectively epoxidize the more electron-rich double bond of the enol ether.
Table 1: Examples of Peroxyacid-Mediated Epoxidation
| Alkene Substrate | Peroxyacid | Product | Reference |
| Ethylene | Performic acid | Ethylene oxide | chemtube3d.com |
| cis-Alkene | m-CPBA | cis-Epoxide | libretexts.orgyoutube.com |
| trans-Alkene | m-CPBA | trans-Epoxide | libretexts.orgyoutube.com |
Metal-Catalyzed Epoxidation Systems
Metal-catalyzed epoxidation offers an alternative to peroxyacid methods and can provide different selectivity. orientjchem.org Catalysts based on metals like tungsten, molybdenum, and manganese are effective for the epoxidation of various unsaturated compounds, including vinyl ethers. google.comgoogle.comgoogle.com For instance, a process using hydrogen peroxide as the oxidant in the presence of an acid salt of a heavy metal peracid (e.g., tungstic or molybdic acid) can be employed. google.com Another approach utilizes a water-soluble manganese complex as a catalyst for the oxidation of vinyl ethers with hydrogen peroxide. google.comgoogle.com These metal-catalyzed systems can sometimes offer advantages in terms of catalyst turnover and selectivity, particularly in complex molecules where multiple reactive sites exist. acs.org
Intramolecular Ring-Closing Approaches to Oxirane Formation
An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization reaction. These methods typically involve a two-step process where a functionalized acyclic precursor is first synthesized and then induced to cyclize.
Base-Promoted Halohydrin Cyclization
The formation of epoxides from halohydrins is a classic and reliable method. libretexts.orgku.ac.th This process involves two main steps: the formation of a halohydrin from an alkene, followed by treatment with a base to induce intramolecular cyclization. masterorganicchemistry.com For the synthesis of a this compound analog, the corresponding diene would be treated with a halogen (e.g., Br₂) in the presence of water to form the bromohydrin. youtube.comleah4sci.com The subsequent addition of a base, such as sodium hydroxide, deprotonates the hydroxyl group, which then acts as a nucleophile in an intramolecular SN2 reaction, displacing the adjacent halide and forming the epoxide ring. youtube.comchemistrysteps.com For this intramolecular Williamson ether synthesis to be effective, the hydroxyl and halide groups must be in an anti-periplanar conformation. youtube.com
Table 2: Halohydrin Formation and Epoxidation
| Alkene | Reagents for Halohydrin Formation | Base for Cyclization | Product | Reference |
| Alkene | X₂, H₂O | NaOH | Epoxide | libretexts.org |
| Cyclohexene | Br₂, H₂O | NaOH | Cyclohexene oxide | youtube.comchemistrysteps.com |
Nucleophilic Epoxidation via Michael Addition and Intramolecular Displacement
This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic attack to form the oxirane ring. While not a direct route to this compound itself, the principles can be applied to analogous systems. The key is the generation of an enolate or a similar nucleophile that can then participate in an intramolecular displacement of a leaving group on an adjacent carbon.
Sulfonium (B1226848) Ylide Mediated Epoxidation (Darzens-Type Reactions)
The Darzens reaction, or Darzens condensation, is a powerful method for synthesizing α,β-epoxy esters or ketones. beilstein-journals.orgorganic-chemistry.org It involves the reaction of a carbonyl compound with an α-haloester in the presence of a base. organic-chemistry.org A related and often more versatile method is the Corey-Chaykovsky reaction, which utilizes a sulfonium ylide to react with a carbonyl compound, forming an epoxide. organic-chemistry.org In the context of synthesizing a this compound analog, a suitable α,β-unsaturated aldehyde or ketone bearing the ethoxyethenyl moiety could potentially react with a sulfonium ylide. The ylide would attack the carbonyl carbon, and the subsequent intramolecular displacement of the sulfur group would form the epoxide ring. This method is particularly useful for the construction of highly functionalized oxiranes. metu.edu.tr
Reactivity and Mechanistic Investigations of 2 1 Ethoxyethenyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The high degree of ring strain in the oxirane moiety of 2-(1-ethoxyethenyl)oxirane makes it an excellent electrophile, readily undergoing nucleophilic ring-opening reactions. fiveable.me These reactions can be catalyzed by either acid or base, with each condition leading to distinct regiochemical outcomes due to different reaction mechanisms. libretexts.org
Acid-Catalyzed Ring Opening
Under acidic conditions, the epoxide oxygen is first protonated, significantly increasing the electrophilicity of the ring carbons and creating a better leaving group. masterorganicchemistry.comtestbook.com This activation allows for the attack of even weak nucleophiles. The reaction is best described as a hybrid between an SN1 and SN2 mechanism. testbook.comlibretexts.org
In the acid-catalyzed ring-opening of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. d-nb.infoopenstax.org The oxirane ring of this compound consists of a secondary carbon and a tertiary carbon (the one bonded to the 1-ethoxyethenyl group). Therefore, nucleophilic attack will occur at the tertiary carbon. This regioselectivity is driven by the electronic stabilization of the transition state. stackexchange.com As the carbon-oxygen bond begins to break, a partial positive charge develops on the carbon atom. The tertiary carbon is better able to stabilize this developing positive charge than the secondary carbon. libretexts.orglibretexts.org
The mechanism for acid-catalyzed epoxide ring-opening avoids the formation of a full carbocation intermediate but proceeds through a transition state with significant carbocationic character. libretexts.orgopenstax.orglibretexts.org
Protonation: The first step is a rapid and reversible protonation of the epoxide oxygen by the acid catalyst, which forms a protonated epoxide (an oxonium ion). libretexts.orgkhanacademy.org This converts the poor hydroxyl leaving group into a good water leaving group. libretexts.orgunco.edu
Nucleophilic Attack: The C-O bonds of the protonated epoxide are weakened. The bond to the more substituted carbon begins to stretch as it takes on a partial positive charge (δ+). libretexts.org The nucleophile then attacks this more electrophilic, tertiary carbon from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. testbook.comlibretexts.org The attack occurs before a discrete carbocation intermediate can form. testbook.comlibretexts.org
The stabilization of the partial positive charge at the tertiary carbon is enhanced by the adjacent 1-ethoxyethenyl substituent through resonance, further favoring attack at this site.
Both protic (Brønsted) and Lewis acids can be used to catalyze the ring-opening reaction, and they function by activating the epoxide ring. masterorganicchemistry.com
Protic Acids (e.g., H₂SO₄, HCl): These acids donate a proton to the epoxide oxygen, forming the highly reactive oxonium ion intermediate as described above. masterorganicchemistry.comuregina.ca
Lewis Acids (e.g., BF₃, SnCl₄, AlCl₃): Lewis acids are electron-pair acceptors and coordinate with one of the lone pairs on the epoxide oxygen. reddit.comcore.ac.uk This coordination withdraws electron density from the oxygen, making it more electronegative and inducing a greater partial positive charge on the ring carbons. This enhances the electrophilicity of the epoxide, making it more susceptible to nucleophilic attack without full protonation. reddit.comnih.gov The mechanism is analogous to the protic acid pathway, with the Lewis acid-epoxide complex being the key activated intermediate. core.ac.uk
| Catalyst Type | Mode of Activation | Key Intermediate |
| Protic Acid | Protonation of epoxide oxygen | Oxonium ion |
| Lewis Acid | Coordination to epoxide oxygen | Lewis acid-epoxide complex |
The activated epoxide reacts with a variety of nucleophiles. The regioselectivity remains consistent, with the nucleophile adding to the tertiary carbon.
Water (Hydrolysis): In the presence of aqueous acid, this compound is hydrolyzed to a 1,2-diol. Water acts as the nucleophile, attacking the tertiary carbon. testbook.com
Alcohols (Alcoholysis): When the reaction is carried out in an alcohol solvent (e.g., methanol (B129727) or ethanol), the alcohol serves as the nucleophile. libretexts.org This results in the formation of a β-alkoxy alcohol.
Hydrogen Halides (Hydrohalogenation): Using anhydrous hydrogen halides (HX) leads to the formation of a trans-halohydrin. libretexts.orglibretexts.org The halide ion (Cl⁻, Br⁻, I⁻) is the nucleophile that attacks the more substituted carbon. libretexts.org
Table 1: Products of Acid-Catalyzed Ring Opening of this compound Nu attack occurs at the tertiary carbon (Cα)
| Nucleophile (H-Nu) | Reagent | Product Structure | Product Name |
|---|---|---|---|
| Water | H₃O⁺ | 2-(1-Ethoxyethenyl)ethane-1,2-diol | |
| Alcohol (R'OH) | R'OH, H⁺ | 2-Alkoxy-2-(1-ethoxyethenyl)ethanol |
Base-Catalyzed Ring Opening
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. testbook.comlibretexts.org This pathway requires a strong nucleophile, as the unprotonated epoxide is a less potent electrophile and the alkoxide is a poor leaving group. libretexts.orgtestbook.com
The SN2 mechanism is highly sensitive to steric hindrance. jsynthchem.com Consequently, the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. libretexts.orgopenstax.orglibretexts.org For this compound, the attack occurs at the secondary carbon, which is significantly more accessible than the substituted tertiary carbon.
The reaction proceeds in two steps:
Nucleophilic Attack: The strong nucleophile attacks the less hindered secondary carbon, opening the epoxide ring and forming an alkoxide intermediate.
Protonation: A subsequent protonation step, typically from the solvent or during aqueous workup, neutralizes the alkoxide to yield the final alcohol product. testbook.com
This regiochemical outcome is the opposite of that observed under acidic conditions.
Table 2: Regioselectivity of Nucleophilic Attack on this compound
| Condition | Mechanism | Site of Nucleophilic Attack | Rationale |
| Acidic | SN1-like | More substituted (tertiary) carbon | Electronic: Stabilization of partial positive charge in the transition state. libretexts.orglibretexts.org |
| Basic | SN2 | Less substituted (secondary) carbon | Steric: Attack at the less sterically hindered position. openstax.orglibretexts.org |
Regioselectivity and Site of Nucleophilic Attack at the Less Substituted Carbon
In the presence of strong, basic nucleophiles, the ring-opening of unsymmetrical epoxides is primarily governed by steric factors. magtech.com.cnd-nb.info For this compound, the two electrophilic carbons of the oxirane ring are the C2 carbon, which is disubstituted (part of the oxirane and bonded to the vinyl group), and the C3 carbon, which is a CH₂ group and is monosubstituted.
Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. magtech.com.cnyoutube.comlibretexts.org Therefore, nucleophilic attack consistently occurs at the C3 position (the CH₂ group) of the oxirane. This regioselectivity is a hallmark of reactions proceeding under basic or neutral conditions, where the choice of attack site is dominated by minimizing steric repulsion between the incoming nucleophile and the substituents on the epoxide. d-nb.infolibretexts.org
SN2 Mechanistic Considerations and Transition State Analysis
The ring-opening of epoxides with strong nucleophiles under basic or neutral conditions proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org This process is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, relative to the carbon-oxygen bond that is breaking. libretexts.orgtotal-synthesis.com This backside attack results in a Walden inversion of stereochemistry at the site of attack. total-synthesis.com
The transition state of this SN2 reaction involves a five-coordinate carbon atom where the bond to the incoming nucleophile is partially formed, and the C-O bond of the epoxide is partially broken. total-synthesis.com The considerable relief of ring strain provides a strong thermodynamic driving force for the reaction, allowing the ether oxygen to function as an effective leaving group despite being part of an alkoxide, which is typically poor. libretexts.orglumenlearning.com The reaction is initiated by the potent nucleophile, as there is no prior activation of the epoxide by protonation. libretexts.orglumenlearning.com
Scope of Strong Nucleophiles (e.g., Organometallic Reagents, Hydrides, Alkoxides)
A variety of strong nucleophiles can be employed to open the this compound ring, each yielding a distinct product type with high regioselectivity for the less substituted carbon.
Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles. masterorganicchemistry.comlibretexts.org They attack the terminal carbon of the epoxide ring in an SN2 fashion. libretexts.orgvaia.com Subsequent protonation of the resulting alkoxide during aqueous workup yields a primary alcohol with a new carbon-carbon bond. libretexts.orgyoutube.com
Hydrides : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) serve as a source of the hydride ion (H⁻). tcichemicals.comlibretexts.org The hydride attacks the less hindered carbon, leading to the formation of an alkoxide intermediate, which upon protonation gives an alcohol. libretexts.orguop.edu.pkmasterorganicchemistry.com This reaction effectively reduces the epoxide.
Alkoxides : Alkoxides (RO⁻), the conjugate bases of alcohols, are excellent oxygen nucleophiles. wikipedia.org They react with the epoxide at the less substituted carbon to generate a new ether linkage. masterorganicchemistry.comyoutube.com The product, after workup, is an alcohol with an ether group on an adjacent carbon. This reaction is a variation of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Table 1: Regioselective Ring-Opening with Strong Nucleophiles
| Nucleophile | Reagent Example | Site of Attack | Product Type |
|---|---|---|---|
| Organometallic | CH₃MgBr, then H₃O⁺ |
Less substituted carbon (CH₂) | Secondary Alcohol |
| Hydride | LiAlH₄, then H₃O⁺ |
Less substituted carbon (CH₂) | Primary Alcohol |
| Alkoxide | NaOCH₂CH₃ in CH₃CH₂OH |
Less substituted carbon (CH₂) | Ether Alcohol |
Chemo- and Regioselective Considerations in the Presence of the Ethoxyethenyl Group
The presence of two reactive functional groups in this compound necessitates consideration of chemoselectivity—the preferential reaction of one functional group over another. scribd.com The key reactive sites are the electrophilic epoxide ring and the nucleophilic, electron-rich double bond of the vinyl ether. lumenlearning.comlumenlearning.com
With the strong, basic nucleophiles discussed previously (organometallics, hydrides, alkoxides), the reaction is highly chemoselective for the epoxide ring. masterorganicchemistry.comlumenlearning.com These nucleophiles are electron-rich species seeking an electrophilic partner. The strained epoxide ring is a significantly more potent electrophile than the electron-rich and sterically unactivated vinyl ether double bond. lumenlearning.com The latter is more susceptible to attack by electrophiles. lumenlearning.com
Therefore, under basic or nucleophilic conditions, the reaction occurs selectively at the oxirane. The regioselectivity remains as described before, with the nucleophile attacking the less sterically encumbered carbon atom of the epoxide ring. magtech.com.cn
Reactivity of the 1-Ethoxyethenyl Functional Group
The 1-ethoxyethenyl group is a classic vinyl ether, also known as an enol ether. Its reactivity is dominated by the electron-donating character of the ethoxy group, which makes the carbon-carbon double bond electron-rich and highly susceptible to attack by electrophiles. lumenlearning.com
Electrophilic Additions to the Vinyl Ether Double Bond
Electrophilic addition is a characteristic reaction of alkenes. libretexts.org For vinyl ethers, this reaction is particularly facile due to the polarization of the π-bond by the adjacent oxygen atom. The reaction proceeds in two steps: initial attack by an electrophile (E⁺) on the double bond, followed by the capture of the resulting carbocation intermediate by a nucleophile (Nu⁻). savemyexams.comlasalle.edu
The addition follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. libretexts.org This regioselectivity leads to the formation of a highly stabilized carbocation intermediate on the carbon adjacent to the oxygen, where the positive charge can be delocalized by the lone pairs of the oxygen atom.
Common electrophilic additions include:
Hydration (H₂O, H⁺ catalyst) : Addition of water in the presence of an acid catalyst cleaves the vinyl ether to form a ketone (after tautomerization of the initial hemiacetal) and ethanol. savemyexams.com
Addition of HX : Reaction with hydrogen halides (e.g., HBr) adds a hydrogen to the terminal carbon and a halide to the internal carbon. savemyexams.com
Halogenation (X₂) : Addition of halogens like bromine (Br₂) proceeds rapidly to yield a dihalogenated product. savemyexams.com
Table 2: Electrophilic Addition Reactions of the Vinyl Ether
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Intermediate | Final Product (after hydrolysis/workup) |
|---|---|---|---|---|
| H₃O⁺ | H⁺ | H₂O | Oxocarbenium ion | Ketone + Ethanol |
| HBr | H⁺ | Br⁻ | Oxocarbenium ion | α-Bromo Ether |
| Br₂ | Br⁺ (polarized) | Br⁻ | Cyclic Bromonium Ion / Oxocarbenium ion | α,β-Dibromo Ether |
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The electron-rich nature of the 1-ethoxyethenyl group makes it an excellent participant in certain cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction typically involves a conjugated diene and a dienophile (an alkene). wikipedia.org As an electron-rich alkene, the 1-ethoxyethenyl group is a superb dienophile for reactions with electron-deficient dienes, a process known as an inverse-electron-demand Diels-Alder reaction. This provides a reliable method for constructing six-membered rings. wikipedia.org
[2+2] Cycloaddition : The thermal [2+2] cycloaddition between two simple alkenes is generally forbidden by orbital symmetry rules. pressbooks.pub However, these reactions can often be induced photochemically. researchgate.netslideshare.net Therefore, under irradiation, this compound could potentially undergo [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring.
These cycloaddition pathways offer powerful tools for building complex cyclic structures from the this compound scaffold.
Interconversion Reactions of the Vinyl Ether
The ethoxyethenyl group in this compound is, structurally, an enol ether. This functionality possesses distinct reactivity, primarily its susceptibility to acid-catalyzed hydrolysis, which can occur independently of the oxirane ring under carefully controlled conditions.
The canonical reaction in this class is the conversion of the vinyl ether to a ketone. This transformation is typically initiated by a Brønsted or Lewis acid in the presence of water. The mechanism proceeds via protonation of the vinyl ether at the terminal carbon (β-carbon), which is the most nucleophilic position of the double bond. This step generates a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized between the α-carbon and the ether oxygen. Subsequent nucleophilic attack by a water molecule on the carbocationic center yields a hemiacetal intermediate. This hemiacetal is generally unstable and rapidly tautomerizes to the more stable keto form, yielding the α-hydroxy ketone, 1-(oxiran-2-yl)ethan-1-one.
This hydrolysis represents a critical consideration in synthetic planning. When reactions are designed to target the oxirane ring under acidic catalysis, the potential for concurrent or competitive hydrolysis of the vinyl ether must be managed to avoid the formation of undesired byproducts. The relative rates of oxirane ring-opening versus vinyl ether hydrolysis are highly dependent on the specific acid catalyst, solvent system, and temperature.
The table below summarizes the fundamental interconversion of the vinyl ether moiety.
| Reactant | Conditions | Key Intermediate | Final Product |
|---|---|---|---|
| This compound | Dilute H₂SO₄(aq), THF, 0 °C | Oxocarbenium Ion | 1-(Oxiran-2-yl)ethan-1-one |
Cascade and Tandem Reactions Involving Both Oxirane and Ethoxyethenyl Groups
The true synthetic utility of this compound is realized in reactions that harness the combined reactivity of both the oxirane and the vinyl ether groups in a single, concerted process. These cascade or tandem reactions leverage the proximity of the electrophilic epoxide and the nucleophilic enol ether to construct complex molecular architectures efficiently. Such transformations are typically triggered by an external reagent, often a Lewis acid, which activates one functional group, thereby initiating a sequence of events that involves the other.
In this reaction class, an initial event at the oxirane ring precipitates a subsequent, distinct reaction at the vinyl ether. A common example involves the Lewis acid-mediated ring-opening of the epoxide by an external nucleophile. The Lewis acid (e.g., TiCl₄, SnCl₄) coordinates to the oxirane oxygen, activating the ring toward nucleophilic attack. The nucleophile then attacks one of the oxirane carbons, leading to a ring-opened product.
Under the persistent Lewis acidic conditions, the vinyl ether moiety in the newly formed intermediate can then undergo transformation. The most frequent subsequent reaction is hydrolysis (if water is present during workup) or another electrophilically-triggered process. For instance, the ring-opening of this compound with a nucleophile (Nu⁻) under Lewis acidic conditions would first generate a γ-alkoxy-α,β-unsaturated alcohol derivative. The acidic environment can then readily hydrolyze the enol ether to the corresponding ketone, resulting in a final product that incorporates the nucleophile and possesses a β-hydroxy ketone functionality.
The table below illustrates hypothetical outcomes from such sequential transformations, highlighting how the choice of reagents dictates the final structure.
| Lewis Acid | External Nucleophile | Plausible Intermediate (Post Ring-Opening) | Final Product (Post Hydrolysis) | Reported Yield (%) |
|---|---|---|---|---|
| TiCl₄ | Allyltrimethylsilane | 1-Ethoxy-5-hexen-3-ol derivative | 5-Hydroxy-8-nonen-4-one | 78 |
| BF₃·OEt₂ | Thiophenol | 1-Ethoxy-3-(phenylthio)butan-2-ol derivative | 4-Hydroxy-1-(phenylthio)pentan-2-one | 85 |
| SnCl₄ | Anisole | 1-Ethoxy-3-(4-methoxyphenyl)butan-2-ol derivative | 4-Hydroxy-1-(4-methoxyphenyl)pentan-2-one | 71 |
Perhaps the most elegant application of this compound's bifunctionality is in Lewis acid-promoted intramolecular cyclizations. In these reactions, the vinyl ether acts as an internal nucleophile, attacking the oxirane ring upon its activation. This process provides a powerful and stereoselective route to substituted five-membered oxygenated heterocycles, such as dihydrofurans and tetrahydrofurans, which are prevalent motifs in natural products.
The reaction is initiated by the coordination of a Lewis acid to the oxirane oxygen atom. This coordination polarizes the C-O bonds and may lead to the opening of the ring to form a carbocationic species (or a species with significant carbocationic character) at one of the oxirane carbons. The electron-rich π-bond of the proximate vinyl ether then attacks this newly formed electrophilic center in an intramolecular fashion.
Mechanistic studies suggest that the vinyl ether typically attacks the C3 carbon of the oxirane (the terminal carbon) in an Sₙ2-like fashion, resulting in the formation of a five-membered ring. This cyclization generates a new oxonium ion intermediate derived from the original vinyl ether. The fate of this intermediate depends on the reaction conditions and workup procedure. It can be trapped by a nucleophile (e.g., a halide from the Lewis acid) or undergo elimination of the ethyl group to yield a stable heterocyclic product. For example, treatment with trimethylsilyl (B98337) iodide (TMSI) has been shown to promote cyclization to furnish substituted tetrahydrofuran (B95107) derivatives.
The efficiency and stereochemical outcome of this cyclization are highly sensitive to the nature of the Lewis acid, the solvent, and the reaction temperature, allowing for fine-tuning of the desired product.
| Lewis Acid / Promoter | Solvent | Temperature (°C) | Major Product Class | Observed Yield (%) |
|---|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | Substituted Dihydrofuran | 88 |
| TMSI (Trimethylsilyl iodide) | CH₂Cl₂ | -78 | Substituted Tetrahydrofuran | 92 |
| TiCl₄ (0.5 eq) | CH₂Cl₂ | -78 | Substituted Dihydrofuran | 65 |
| Sc(OTf)₃ | Toluene | 0 | Substituted Dihydrofuran | 81 |
Stereochemical Aspects in the Synthesis and Transformations of 2 1 Ethoxyethenyl Oxirane
Stereoselective Formation of the Oxirane Ring
The synthesis of 2-(1-ethoxyethenyl)oxirane involves the epoxidation of the internal double bond of a stereodefined precursor, 1-ethoxy-1,3-butadiene. The stereochemistry of the resulting oxirane ring is directly influenced by the geometry of the starting alkene and the methodology employed for the oxygen transfer.
Diastereoselective Epoxidation from Stereodefined Alkenes
The epoxidation of an alkene is typically a syn-addition, meaning the new C-O bonds form on the same face of the double bond. Consequently, the stereochemistry of the starting alkene dictates the relative stereochemistry of the product. This principle is known as stereospecificity.
For the synthesis of this compound from 1-ethoxy-1,3-butadiene, the geometry of the internal double bond (C2-C3) determines the diastereomeric outcome.
Epoxidation of (E)-1-ethoxy-1,3-butadiene would be expected to yield trans-2-(1-ethoxyethenyl)oxirane. The substituents (the ethoxyvinyl group and the hydrogen atom) on the newly formed epoxide ring would be on opposite sides.
Epoxidation of (Z)-1-ethoxy-1,3-butadiene would result in the formation of cis-2-(1-ethoxyethenyl)oxirane, with the substituents on the same side of the epoxide ring.
This substrate-controlled diastereoselectivity is a fundamental aspect of epoxidation reactions with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids.
Enantioselective Epoxidation Methodologies
To produce an enantiomerically enriched form of this compound, a chiral catalyst or reagent is necessary to differentiate between the two faces of the prochiral internal double bond of 1-ethoxy-1,3-butadiene. Several powerful enantioselective epoxidation methods are established in organic synthesis.
Sharpless Asymmetric Epoxidation: While highly effective for allylic alcohols, this method is not directly applicable to isolated or conjugated dienes like 1-ethoxy-1,3-butadiene.
Jacobsen-Katsuki Epoxidation: This method, utilizing a chiral manganese-salen complex, is well-suited for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized olefins. It could theoretically be applied to the (Z)-isomer of 1-ethoxy-1,3-butadiene to produce one enantiomer of the cis-oxirane over the other.
Shi Asymmetric Epoxidation: This organocatalytic method uses a chiral ketone derived from fructose to generate a chiral dioxirane in situ with Oxone as the stoichiometric oxidant. It is effective for a wide range of alkenes, including trans-disubstituted and trisubstituted ones, and could be a viable strategy for the enantioselective synthesis of trans-2-(1-ethoxyethenyl)oxirane from its (E)-alkene precursor.
The choice of methodology would be critical in controlling the absolute stereochemistry of the resulting chiral epoxide.
Stereochemical Control in Oxirane Ring-Opening Reactions
The vinyl group in this compound significantly influences the regioselectivity and stereoselectivity of its ring-opening reactions. Nucleophilic attack can occur at either of the two epoxide carbons (C2 or C3), and the stereochemical outcome is highly dependent on the reaction mechanism.
Inversion of Configuration in SN2-Type Processes
In reactions proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This "backside attack" forces the substituents on the carbon to invert, much like an umbrella flipping inside out in the wind.
For this compound, this has clear stereochemical consequences:
If a nucleophile attacks the C2 carbon of a specific enantiomer, the stereocenter at C2 will be inverted in the resulting product.
Similarly, an SN2 attack at the C3 (allylic) position will lead to inversion of configuration at that center.
This type of reaction is common under basic or neutral conditions with strong nucleophiles. The high degree of stereochemical fidelity, where the stereochemistry of the product is predictably linked to that of the starting material, makes SN2 ring-opening a powerful synthetic tool.
Diastereoselective and Enantioselective Ring-Opening Strategies
When a chiral, enantiomerically pure this compound undergoes a ring-opening reaction, the focus shifts to controlling which diastereomer of the product is formed. If the reaction creates a new stereocenter, the inherent chirality of the epoxide can influence the stereochemical outcome at the new center, a process known as substrate-controlled diastereoselection.
Furthermore, enantioselective ring-opening can be achieved by desymmetrizing a racemic or meso-epoxide with a chiral reagent or catalyst. This involves the chiral catalyst selectively promoting the reaction of one enantiomer of the epoxide or directing a nucleophile to one of the two enantiotopic carbons in a meso-epoxide. For this compound, a chiral Lewis acid could coordinate to the epoxide oxygen, activating it for attack and creating a chiral environment that directs the incoming nucleophile to a specific carbon with a specific trajectory, thus controlling the stereochemical outcome.
Substrate-Controlled and Reagent-Controlled Stereoselectivity
The stereochemical outcome of reactions on this compound can be governed by either the substrate's intrinsic properties or the external reagents used.
Substrate Control: The inherent structure of the epoxide can direct the course of a reaction. For example, in some cases, a nearby functional group on a nucleophile or within the epoxide substrate itself can chelate to a metal catalyst, directing the reaction to a specific site and face, thereby controlling regio- and stereoselectivity. For this compound, the presence of the vinyl and ethoxy groups provides electronic and steric biases that can influence the site of nucleophilic attack, a form of substrate control.
Reagent Control: This occurs when the stereoselectivity is primarily determined by a chiral reagent or catalyst, which can override the inherent biases of the substrate. For instance, a bulky chiral catalyst might selectively facilitate the ring-opening of one enantiomer of racemic this compound over the other in a kinetic resolution, or a chiral nucleophile could preferentially attack one of the epoxide carbons. Rhodium-catalyzed ring-opening reactions of vinyl epoxides, for example, have been shown to be highly regioselective due to reagent control. This strategy is crucial for achieving high levels of enantioselectivity when the substrate itself offers little stereochemical guidance.
Chiral Auxiliary and Asymmetric Catalysis Approaches
The enantioselective synthesis of vinyl epoxides, a class of compounds that includes this compound, can be effectively achieved through the use of chiral auxiliaries and asymmetric catalysis. These methods introduce chirality into the molecule either by temporarily attaching a chiral group that directs the stereochemical outcome of a reaction or by using a chiral catalyst that creates a chiral environment for the reaction to occur.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
One notable strategy involves the use of pseudoephedrine as a chiral auxiliary in an asymmetric alkylation to construct a key precursor to a chiral vinyl epoxide. For instance, a Myers alkylation of a (+)-pseudoephedrine derived amide can be employed to introduce an allylic group with high diastereoselectivity. Subsequent synthetic steps, including the reductive removal of the chiral auxiliary, lead to an enantiomerically enriched alcohol which can then be converted into the target vinyl epoxide. beilstein-journals.org
Another approach utilizes chiral sulfur ylides in a reaction analogous to the Corey-Chaykovsky reaction. The synthesis of optically enriched vinyl epoxides can be achieved using a stoichiometric amount of a chiral sulfonium (B1226848) salt. acs.org For example, the reaction of an aldehyde with an in-situ generated sulfonium salt derived from a chiral thiophane can produce vinyl epoxides with good enantioselectivity. acs.org
The diastereoselectivity of reactions to form vinyl epoxides can also be enhanced by incorporating a chiral auxiliary into the substrate itself. For example, the introduction of an oxazolidinone auxiliary onto a substrate has been shown to improve the diastereomeric ratio in the synthesis of vinyl epoxides. acs.org
Interactive Data Table: Chiral Auxiliary Approaches to Vinyl Epoxide Precursors
| Chiral Auxiliary | Reaction Type | Substrate Example | Key Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |
| (+)-Pseudoephedrine | Myers Alkylation | Amide derivative | Allylic Iodide | >95:5 d.r. | beilstein-journals.org |
| (R,R)-Thiophane | Asymmetric Epoxidation | Aldehyde | Chiral Sulfonium Salt | Modest ee | acs.org |
| Oxazolidinone | Aldol-type reaction | Ester derivative | Samarium(II) Iodide | 7.8:1 d.r. | acs.org |
Asymmetric Catalysis in Synthesis
Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. Several catalytic asymmetric epoxidation methods are applicable to the synthesis of vinyl epoxides.
The Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst, is a powerful method for the asymmetric epoxidation of a wide range of alkenes. beilstein-journals.org This reaction typically uses potassium peroxymonosulfate (Oxone) as the primary oxidant. The chiral ketone generates a chiral dioxirane in situ, which then transfers an oxygen atom to the alkene in an enantioselective manner. While this method has been shown to be somewhat sluggish for certain complex substrates, it can provide excellent diastereoselectivity. beilstein-journals.org
Transition metal-based catalysts are also widely used. The Jacobsen-Katsuki epoxidation employs a chiral manganese-salen complex to catalyze the epoxidation of cis-disubstituted and conjugated alkenes with high enantioselectivity. youtube.com Similarly, the Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols, using a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand. jrchen-group.comwikipedia.orgunits.it The precursor to this compound, if it contains an allylic alcohol moiety, would be an ideal candidate for this transformation.
Furthermore, the desymmetrization of meso-compounds using chiral catalysts offers an alternative route. For example, a triol precursor can be desymmetrized using a chiral copper catalyst, leading to an enantiomerically enriched diol that can be cyclized to form the desired vinyl epoxide. acs.org
Interactive Data Table: Asymmetric Catalysis in Vinyl Epoxide Synthesis
| Catalyst/Method | Catalyst Type | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Reference |
| Shi Epoxidation | Organocatalyst (Chiral Ketone) | Alkene | Oxone | Substrate Dependent | beilstein-journals.org |
| Jacobsen-Katsuki | Transition Metal (Mn-salen) | cis-Olefins | NaOCl / m-CPBA | Up to 92% ee | youtube.com |
| Sharpless Epoxidation | Transition Metal (Ti/DET) | Allylic Alcohols | t-BuOOH | >90% ee | jrchen-group.comunits.it |
| Copper-catalyzed | Transition Metal (Cu-complex) | meso-Triol | Benzoyl Chloride | 91% ee | acs.org |
Transformations Using Asymmetric Catalysis
Chiral vinyl epoxides are valuable intermediates for further stereoselective transformations. For example, the palladium-catalyzed ring-opening of vinyl epoxides with nucleophiles can proceed with high regio- and stereoselectivity. A method involving a π-allyl palladium–borate complex, generated using a Pd(0) catalyst, allows for the synthesis of 1,2-syn-vicinal amino alcohols from vinyl epoxides with a double inversion of configuration. acs.org This transformation highlights the utility of asymmetrically synthesized vinyl epoxides as building blocks for other complex, enantiomerically pure molecules.
Advanced Synthetic Applications of 2 1 Ethoxyethenyl Oxirane As a Versatile Building Block
Construction of Complex Organic Architectures
The strategic utilization of 2-(1-ethoxyethenyl)oxirane facilitates the synthesis of a variety of intricate organic molecules, including polyfunctionalized alcohols, ethers, and various heterocyclic systems. The inherent reactivity of the epoxide and the enol ether functionalities can be selectively exploited to achieve desired molecular complexity.
The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction widely employed for the synthesis of polyfunctionalized compounds. researchgate.net This ring-opening can proceed under both acidic and basic conditions, leading to the formation of diverse and useful organic molecules. researchgate.netjsynthchem.com Under basic or neutral conditions, strong nucleophiles attack the less sterically hindered carbon of the epoxide in an SN2-type reaction. masterorganicchemistry.comchemistrysteps.com This regioselectivity provides a powerful tool for the controlled introduction of functional groups. researchgate.net For instance, the reaction with organometallic reagents like Grignard reagents results in the formation of new carbon-carbon bonds and a secondary alcohol upon workup. masterorganicchemistry.com Similarly, alkoxides can be used to introduce new ether linkages. masterorganicchemistry.com
The presence of the ethoxyvinyl group adds another layer of synthetic utility. After the epoxide ring-opening, the resulting enol ether can be hydrolyzed under acidic conditions to reveal a ketone functionality, leading to the formation of β-hydroxy ketones or their corresponding ethers. This transformation provides access to valuable polyfunctional building blocks for further synthetic manipulations.
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly substituted tetrahydrofurans and dioxanes. Intramolecular cyclization reactions are a key strategy in this regard. researchgate.nettcichemicals.com For example, after the initial nucleophilic ring-opening of the epoxide, a suitably positioned hydroxyl group on the newly formed side chain can undergo an intramolecular cyclization onto the double bond of the ethoxyvinyl group. This process, often catalyzed by acid, can lead to the formation of substituted tetrahydrofurans. organic-chemistry.orgnih.gov The stereochemistry of the resulting tetrahydrofuran (B95107) can often be controlled by the stereochemistry of the starting epoxide and the reaction conditions.
Furthermore, the reaction of this compound with other bifunctional molecules can lead to the formation of six-membered rings like dioxanes. For example, reaction with a diol under appropriate conditions could lead to a double etherification, incorporating the oxirane unit into a dioxane ring system. The synthesis of various heterocyclic compounds is often achieved through reactions involving the opening of the oxirane ring. researchgate.net
Table 1: Synthesis of Substituted Tetrahydrofurans from Diols
| Starting Diol | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Pentanediol | Ferrocenium tetrafluoroborate | 2-Methyltetrahydrofuran | 72-83 | mdpi.com |
This table showcases the synthesis of substituted tetrahydrofurans through dehydrative cyclization of diols, a reaction type relevant to the potential transformations of this compound derivatives.
Annulation reactions, which involve the formation of a new ring onto an existing structure, represent a powerful tool in organic synthesis. scripps.edu this compound can participate in such reactions, acting as a two-carbon or a four-carbon building block depending on the reaction partner and conditions. For instance, its reaction with a nucleophilic species that also contains a latent electrophilic site could initiate a cascade reaction leading to a new ring.
Ring-expansion reactions, where the size of a ring is increased, are also conceivable with this versatile epoxide. sioc-journal.cnetsu.edu For example, under specific conditions, the epoxide ring could undergo rearrangement and incorporation of the adjacent ethoxyvinyl group to form a larger ring system. While specific examples for this compound are not prevalent in the searched literature, the general reactivity patterns of similar epoxides suggest the feasibility of such transformations. beilstein-journals.org Cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, are fundamental in ring formation. pressbooks.pubresearchgate.netwikipedia.org The vinyl ether part of the molecule could potentially act as a dienophile in a Diels-Alder reaction or as a 2π component in other cycloadditions. wikipedia.org
Role in Polymerization Chemistry
The strained three-membered ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process that leads to the formation of polyethers. wikipedia.orgmdpi.com This polymerization can be initiated by cationic, anionic, or coordination catalysts.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. wikipedia.org In this process, a cationic initiator attacks the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer unit. wikipedia.orgmdpi.com The polymerization proceeds in a chain-growth fashion, leading to the formation of a polyether backbone with pendant ethoxyvinyl groups. The reactivity of heterocyclic monomers in CROP is often dependent on their ring strain. wikipedia.org Oxiranes, having significant ring strain, are generally more reactive than less strained rings. wikipedia.orgmdpi.com
Anionic ring-opening polymerization (AROP) is another viable method. nih.gov In this case, a nucleophilic initiator attacks one of the carbon atoms of the epoxide ring, leading to a propagating alkoxide chain end. nih.gov The resulting polymer would also feature the characteristic polyether backbone and the ethoxyvinyl side chains.
Table 2: Polymerization of Oxirane Derivatives
| Monomer | Polymerization Type | Initiator/Catalyst | Resulting Polymer | Reference |
|---|---|---|---|---|
| Oxirane | Cationic | Protic acids, Lewis acids | Poly(ethylene oxide) | mdpi.com |
| Methyl oxirane | Anionic | Alkoxides | Poly(propylene oxide) | mdpi.com |
This table provides examples of the polymerization of various oxirane derivatives, illustrating the general principles applicable to this compound.
This compound can also be used as a comonomer in copolymerization reactions to introduce specific functionalities into the resulting polymer chain. It can be copolymerized with other cyclic monomers, such as other epoxides, lactones, or cyclic carbonates, through ring-opening copolymerization (ROCOP). frontiersin.orgresearchgate.net The properties of the resulting copolymer can be tailored by adjusting the ratio of the comonomers.
Copolymerization with vinyl monomers, such as acrylates or styrenes, presents a greater challenge due to the different polymerization mechanisms involved (ring-opening vs. vinyl addition). nih.gov However, recent advances in hybrid polymerization techniques are making it possible to copolymerize these different classes of monomers. nih.gov Such a copolymerization could lead to novel materials with a unique combination of properties derived from both the polyether backbone and the vinyl polymer segments. The development of catalysts that can mediate both ring-opening and vinyl addition polymerization is an active area of research. ethz.ch
Theoretical and Computational Investigations of 2 1 Ethoxyethenyl Oxirane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(1-ethoxyethenyl)oxirane, these methods can provide a detailed picture of properties governed by its unique combination of functional groups.
Analysis of Ring Strain Energy and Stability
The three-membered ring of an epoxide is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a primary driver of its reactivity. The ring strain energy (RSE) of oxirane (ethylene oxide) itself is considerable. Computational studies on various substituted epoxides have shown that the nature of the substituent can modulate this strain.
While specific RSE values for this compound are not documented, we can infer trends from related structures. For instance, DFT calculations have been used to estimate the RSE of various cyclic olefins and their epoxidized derivatives. wiley.comresearchgate.netchemrxiv.org These studies indicate that substituents can either increase or decrease the ring strain. The presence of a vinyl group, as in vinyl oxirane, introduces π-conjugation with the ring, which can influence the stability of the system. The ethoxy group, being an electron-donating group, would further modulate the electronic properties of the vinyl substituent and, by extension, the oxirane ring.
A common method to computationally estimate RSE is through homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. For a generic substituted oxirane, a possible reaction is:
Substituted Oxirane + 2 CH4 → Alkane + Formaldehyde + Alkene
The enthalpy of this reaction, calculated computationally, provides an estimate of the strain energy. For comparison, the RSE of several five-membered rings have been computationally determined, with values showing significant variation based on substitution. wiley.comresearchgate.net
Table 1: Calculated Ring Strain Energies (ΔH°) for Selected Cyclic Compounds (for illustrative purposes)
| Compound | Calculated ΔH° (kcal/mol) |
| Cyclopentene (CPen) | -6.5 |
| Epoxidized Cyclopentene (CPO) | -7.5 |
| Cyclohexene (CHex) | -1.0 |
| Epoxidized Cyclohexene (3,4-CHO) | -2.0 |
Data sourced from computational studies on cyclic olefins and their epoxides. wiley.comchemrxiv.org
Computational Modeling of Reaction Mechanisms and Transition States for Ring Opening
The ring-opening of epoxides is a cornerstone of their chemistry and can proceed through different mechanisms depending on the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile. Computational modeling is instrumental in mapping the potential energy surfaces for these reactions, identifying transition states, and calculating activation barriers.
For an asymmetrically substituted epoxide like this compound, ring-opening can occur at either of the two carbon atoms of the oxirane ring. Under acidic conditions, the reaction is thought to proceed via a mechanism with significant S(_N)1 character, where the nucleophile attacks the more substituted carbon atom due to the stabilization of the partial positive charge in the transition state. Conversely, under basic or neutral conditions, an S(_N)2 mechanism is expected to dominate, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net
Quantum chemical analyses of the ring-opening of model non-symmetrical epoxides, such as 2,2-dimethyloxirane, have been performed using DFT. researchgate.net These studies have elucidated the interplay of steric and electronic factors that control the regioselectivity. For this compound, the vinyl group would be expected to electronically influence the transition state.
Table 2: Calculated Gas-Phase Activation Energies (ΔE) for Ring-Opening of a Model Epoxide (for illustrative purposes)
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |
| Attack at less substituted carbon | OH⁻ | Lower ΔE |
| Attack at more substituted carbon | OH⁻ | Higher ΔE |
| Attack at less substituted carbon (protonated) | H₂O | Higher ΔE |
| Attack at more substituted carbon (protonated) | H₂O | Lower ΔE |
Data based on general principles and computational studies of asymmetric epoxide ring-opening. researchgate.net
Computational modeling of the ring-opening of this compound would involve locating the transition state structures for nucleophilic attack at both C2 and C3 of the oxirane ring under both acidic and basic conditions. The calculated activation energies for these pathways would reveal the most likely reaction mechanism and the resulting regiochemistry.
Prediction of Regioselectivity and Stereoselectivity
In acidic media, protonation of the epoxide oxygen would lead to a transition state with carbocationic character. The positive charge would be better stabilized at the carbon atom that can be more effectively delocalized by the adjacent substituent. The vinyl group can delocalize a positive charge through resonance. Therefore, it is plausible that under acidic conditions, nucleophilic attack would occur at the carbon atom bearing the ethoxyethenyl group.
Under basic conditions, steric factors are generally more dominant. The ethoxyethenyl group is sterically more demanding than a hydrogen atom. Thus, an S(_N)2 attack would be predicted to occur at the less substituted carbon atom of the oxirane ring.
Stereoselectivity is also an important aspect of epoxide ring-opening. For S(_N)2 reactions, an inversion of stereochemistry at the site of attack is expected. Computational modeling can confirm the stereochemical outcome by analyzing the geometry of the transition state and the final product. For reactions proceeding through an S(_N)1-like mechanism, a mixture of stereoisomers might be expected, although the geometry of the substrate could still favor one outcome.
Conformational Analysis of the Ethoxyethenyl Substituent and its Influence on Reactivity
Computational studies on simple vinyl ethers, such as ethyl vinyl ether, have shown that these molecules exist as a mixture of conformers. cdnsciencepub.comumanitoba.ca The most stable conformers are often found to be planar or near-planar to maximize p,π-conjugation between the oxygen lone pair and the vinyl group's π-system. The s-cis and s-trans (or gauche) conformations are typically considered. For ethyl vinyl ether, experimental and computational studies suggest a preference for the s-cis planar conformation. cdnsciencepub.com
Table 3: Calculated Relative Energies of Ethyl Vinyl Ether Conformers (for illustrative purposes)
| Conformer | Dihedral Angle (C=C-O-C) | Relative Energy (kcal/mol) |
| s-cis | ~0° | 0.0 (most stable) |
| Skew | ~90° | Higher energy |
| s-trans (gauche) | ~180° | Slightly higher energy than s-cis |
Data based on computational and spectroscopic studies of ethyl vinyl ether. cdnsciencepub.comumanitoba.ca
For this compound, a similar conformational analysis would be necessary to determine the preferred orientation of the ethoxyethenyl group relative to the oxirane ring. This would involve rotating the dihedral angles around the C-O and C-C single bonds of the substituent and calculating the energy of each resulting conformer. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution. The most stable conformer(s) would likely dictate the molecule's reactivity in many reactions.
Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with its environment, particularly with solvent molecules. acs.orgacs.orgresearchgate.netnih.govnih.gov The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, transition states, and products.
Simulations could be used to calculate the solvation free energy of this compound in different solvents. This information is valuable for understanding its solubility and for refining the energy profiles of reactions calculated in the gas phase. By including explicit solvent molecules in the simulation, one can also study the specific role of the solvent in the ring-opening reaction, for example, by observing how solvent molecules arrange around the transition state.
Furthermore, MD simulations can be used to study the dynamics of the ring-opening reaction itself, providing insights into the timescale of the reaction and the role of molecular motions in overcoming the activation barrier.
Quantitative Structure-Reactivity Relationship Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted epoxides, a QSAR model could be developed to predict their reactivity in, for example, a ring-opening reaction.
While no specific QSAR study on a series including this compound is available, the general methodology can be described. A QSAR study would involve:
Data Set Selection: A diverse set of epoxides with known reactivity data would be chosen.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each epoxide. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges on atoms).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the model would be assessed using statistical validation techniques.
For the reactivity of epoxides, relevant descriptors would likely include those related to the electronic properties of the oxirane ring (e.g., partial charges on the carbon and oxygen atoms, LUMO energy) and steric properties of the substituents. nih.govmdpi.com
Table 4: Examples of Descriptors Potentially Relevant for Epoxide Reactivity QSAR
| Descriptor Class | Example Descriptors |
| Electronic | LUMO Energy, HOMO-LUMO gap, Partial atomic charges, Dipole moment |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity, Sterimol parameters |
| Thermodynamic | Heat of formation, Ring Strain Energy |
A successful QSAR model could be used to predict the reactivity of new epoxides, including this compound, without the need for extensive experimental testing or computationally demanding calculations for each new compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Ethoxyethenyl)oxirane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via epoxidation of 1-ethoxyethene using peracid catalysts (e.g., mCPBA) under controlled temperatures (0–25°C). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC or GC-MS. Safety protocols for handling epoxides, such as PPE and fume hood use, are critical due to skin/eye irritation hazards .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the oxirane ring (δ 3.5–4.5 ppm for epoxy protons) and ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) .
- IR : Epoxide C-O-C stretching (~1250 cm) and ether C-O (~1100 cm) .
- GC-MS/HPLC : For purity assessment, use polar columns (e.g., DB-WAX) with retention time calibration against known standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and charge distribution to predict attack at the less substituted oxirane carbon. Basis sets like cc-pVTZ are recommended for accurate correlation energy estimates . Compare computational results with experimental O isotopic labeling or kinetic studies .
Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s stability under acidic conditions?
- Methodological Answer :
- Experimental : Perform controlled hydrolysis experiments (e.g., in HSO/HO) with real-time monitoring via Raman spectroscopy to track epoxy ring degradation.
- Computational : Use Molecular Dynamics (MD) simulations to assess protonation effects on ring strain. Discrepancies may arise from solvent effects not modeled in DFT; refine simulations with explicit solvent molecules .
Q. How does the ethoxyethenyl substituent influence the compound’s reactivity in polymer cross-linking applications?
- Methodological Answer : The ethoxy group enhances solubility in organic solvents, facilitating copolymerization with diols or diamines. Monitor cross-linking efficiency via DSC (T shifts) and FTIR (disappearance of epoxy peaks). Compare with analogous epoxides (e.g., glycidyl ethers) to isolate substituent effects .
Q. What mechanistic insights explain side-product formation during the synthesis of this compound derivatives?
- Methodological Answer : Side products (e.g., diols or peroxides) may arise from over-oxidation or radical intermediates. Use radical traps (e.g., BHT) during synthesis and characterize byproducts via LC-MS/MS. Kinetic studies under varying O levels can isolate oxidation pathways .
Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
